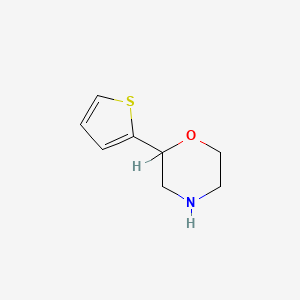

2-(Thiophen-2-yl)morpholine

描述

Structure

3D Structure

属性

IUPAC Name |

2-thiophen-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAULEGLRQCXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388906 | |

| Record name | 2-(Thiophen-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76175-49-0 | |

| Record name | 2-(Thiophen-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches to 2 Thiophen 2 Yl Morpholine

Established Synthetic Pathways for the 2-Substituted Morpholine (B109124) Ring System

The construction of the 2-substituted morpholine ring, the core of 2-(thiophen-2-yl)morpholine, can be achieved through various established synthetic strategies. These methods primarily involve the formation of the heterocyclic ring through cyclization reactions or the introduction of the thiophene (B33073) group via cross-coupling reactions.

Cyclization Reactions and Precursor Functionalization Strategies

Cyclization reactions are a cornerstone in the synthesis of morpholine derivatives. These methods typically involve the intramolecular reaction of a linear precursor containing the necessary nitrogen, oxygen, and carbon atoms. A common approach involves the reaction of 1,2-amino alcohols with suitable electrophiles. For instance, a general synthesis of morpholines can be achieved by reacting 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide. organic-chemistry.org This method provides a redox-neutral pathway to N-monoalkylation, followed by intramolecular cyclization. organic-chemistry.org

Another established strategy involves the ring opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular cyclization to form the morpholine ring. beilstein-journals.orgresearchgate.net This SN2-type ring opening can be catalyzed by Lewis acids, such as copper(II) triflate, and offers a high degree of regio- and stereoselectivity, which is crucial for accessing specific isomers of substituted morpholines. beilstein-journals.orgresearchgate.net For example, the reaction of N-tosylaziridines with 2-haloethanols proceeds via a haloalkoxy amine intermediate, which then cyclizes to the corresponding morpholine. beilstein-journals.orgresearchgate.net

Furthermore, the synthesis of 2,6- and 3,5-disubstituted morpholines has been achieved through an iron(III)-catalyzed diastereoselective reaction of 1,2-amino ethers or 1,2-hydroxy amines that are substituted with an allylic alcohol. organic-chemistry.org This method allows for the formation of either a C-O or C-N bond to complete the morpholine ring. organic-chemistry.org

A one-pot synthesis of substituted morpholines can also be achieved from vinyloxiranes and amino alcohols. This sequential reaction involves a palladium(0)-catalyzed Tsuji-Trost reaction followed by an iron(III)-catalyzed heterocyclization, yielding a variety of substituted morpholines with good to excellent yields and diastereoselectivities. acs.org

Cross-Coupling Reactions Involving the Thiophene Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they play a significant role in the synthesis of 2-aryl morpholines. acs.org The Suzuki-Miyaura cross-coupling reaction, for example, can be employed to couple a morpholine derivative with a thiophene boronic acid or a thiophene derivative with a morpholine-containing boronic acid. d-nb.info This reaction is known for its tolerance of a wide range of functional groups and has been used to synthesize various thiophene-based drug candidates. acs.org

The Buchwald-Hartwig amination is another pivotal cross-coupling reaction for the synthesis of N-aryl heterocycles. acs.org This reaction could be applied to couple a halothiophene with a morpholine or a morpholine derivative with a halogenated thiophene precursor. The development of advanced ligand systems has made this a reliable and general method for constructing C-N bonds. acs.org

A specific example involves the regioselective Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids, catalyzed by palladium(0), to produce 2-(bromomethyl)-5-aryl-thiophenes. d-nb.info While this example doesn't directly yield this compound, the resulting bromomethyl derivative could subsequently react with morpholine to form the target compound.

Development of Novel and Sustainable Synthetic Strategies

Recent research has focused on developing more efficient, sustainable, and scalable methods for synthesizing morpholine derivatives, including those with a thiophene substituent. These novel strategies often employ advanced catalytic systems and innovative process technologies.

Catalytic Approaches (e.g., Organocatalysis, Transition Metal Catalysis)

Organocatalysis has emerged as a powerful, metal-free approach to asymmetric synthesis. For the synthesis of chiral morpholines, organocatalysts can be used to control the stereochemistry of the molecule. For example, morpholine-based organocatalysts have been designed and synthesized from commercially available amino acids and have proven effective in 1,4-addition reactions between aldehydes and nitroolefins. nih.gov While not a direct synthesis of this compound, this demonstrates the potential of organocatalysis in constructing chiral morpholine scaffolds.

Transition metal catalysis continues to evolve, offering new and efficient routes to morpholines. A photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of substituted 2-aryl morpholines. acs.orgfigshare.com This method utilizes a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity from readily available starting materials. acs.orgfigshare.com Mechanistic studies suggest the reaction proceeds through a radical cation intermediate. acs.orgfigshare.com

Another innovative approach involves a dual cooperative catalysis system, combining organocatalysis and transition-metal catalysis. For instance, a pyrrolidine/CuI dual catalysis has been used for the synthesis of 2-substituted quinolines, showcasing the potential of such systems for constructing complex heterocyclic compounds. chim.it

Flow Chemistry and Continuous Processing Techniques for Scalability

Flow chemistry offers significant advantages for the synthesis of morpholines, including improved safety, scalability, and reaction control. A continuous flow synthesis of substituted morpholines has been developed using a photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents. sigmaaldrich.comethz.chorganic-chemistry.orgacs.orgnih.gov This method employs an inexpensive organic photocatalyst and a Lewis acid additive under continuous flow conditions, allowing for the scalable production of morpholines and related heterocycles. sigmaaldrich.comethz.chorganic-chemistry.orgacs.orgnih.gov The use of a glass chip reactor with LED illumination enables precise control over reaction parameters. acs.org

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is crucial for its potential applications in medicine, as different enantiomers can exhibit distinct pharmacological activities. Several stereoselective strategies have been developed for the synthesis of chiral 2-substituted morpholines.

One of the most powerful methods for obtaining chiral molecules is asymmetric hydrogenation . A rhodium complex with a large bite angle bisphosphine ligand has been successfully used for the asymmetric hydrogenation of 2-substituted dehydromorpholines, yielding a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.org This "after cyclization" approach is highly efficient and atom-economical. rsc.org

Enantioselective cyclization reactions also provide a direct route to chiral morpholines. For example, a highly regio- and stereoselective synthesis of substituted nonracemic morpholines is achieved through the SN2-type ring opening of activated aziridines with haloalcohols, catalyzed by a Lewis acid, followed by base-mediated intramolecular ring closure. researchgate.net

Furthermore, chemoenzymatic methods can be employed for the enantioselective synthesis of morpholine derivatives. For instance, a highly specific enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate has been utilized as a key step in the synthesis of single enantiomer 2-[(phenoxy)(phenyl)methyl]morpholine derivatives. nih.gov This highlights the potential of using enzymes to resolve racemic mixtures or to catalyze enantioselective transformations in the synthesis of chiral morpholines.

A copper(II)-promoted oxyamination of alkenes offers another route to stereoselective synthesis. This reaction involves the intramolecular addition of an alcohol and intermolecular coupling with an amine across an alkene, leading to the formation of 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov

Finally, diastereoselective and even diastereoconvergent syntheses of 2- and 3-substituted morpholine congeners have been reported starting from tosyl-oxazetidine and α-formyl carboxylates. acs.org This method allows for the construction of conformationally rigid morpholines with controlled stereochemistry. acs.org

Chiral Auxiliary and Asymmetric Induction Methods

The synthesis of chiral 2-substituted morpholines, including the thiophene analogue, has been effectively achieved through asymmetric hydrogenation. semanticscholar.orgrsc.org This method represents a powerful strategy for establishing the stereocenter at the C2 position of the morpholine ring. semanticscholar.org Asymmetric synthesis, in general, provides a direct route to enantiomerically pure compounds, often relying on chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. kashanu.ac.irwikipedia.org

One of the most effective methods for creating 2-substituted chiral morpholines is the asymmetric hydrogenation of the corresponding dehydromorpholine precursor. semanticscholar.org In this approach, a catalyst system composed of a rhodium complex and a chiral bisphosphine ligand with a large bite angle is employed. Research has demonstrated that this catalytic system can hydrogenate a variety of 2-substituted dehydromorpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org

When this methodology was applied to a substrate containing a thiophene ring (2-(thiophen-2-yl)-5,6-dihydro-4H-1,4-oxazine), the hydrogenation proceeded to give this compound in a satisfactory yield. However, the enantioselectivity was noted to be comparatively lower than for substrates bearing phenyl or naphthalene (B1677914) rings. semanticscholar.org This suggests that the electronic and steric properties of the thiophene ring influence the interaction with the chiral catalyst during the stereodetermining step. The steric effects of substituents on the aromatic ring have been shown to play a significant role, with ortho-substituted phenyl substrates achieving excellent enantioselectivities (99% ee). semanticscholar.org

Table 1: Asymmetric Hydrogenation of Various 2-Aryl Dehydromorpholines This interactive table summarizes the results from the asymmetric hydrogenation of various 2-substituted dehydromorpholine precursors, highlighting the performance of the thiophene-substituted substrate.

| Substrate Substituent (Aryl Group) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Phenyl | Quantitative | 91 | semanticscholar.org |

| 4-Trifluoromethylphenyl | Quantitative | 94 | semanticscholar.org |

| 2-Methylphenyl | Quantitative | 99 | semanticscholar.org |

| Naphthalene | Quantitative | 92 | semanticscholar.org |

| Thiophene | Quantitative | 88 | semanticscholar.org |

The principles of asymmetric induction, where a chiral element directs the formation of a new stereocenter, are fundamental to this process. ic.ac.uk The chiral ligand creates a chiral environment around the rhodium metal center, forcing the substrate to bind in a specific orientation, which in turn leads to the preferential formation of one enantiomer of the product. semanticscholar.org

Enzymatic Resolution and Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. researchgate.neteuropa.eu Enzymes, such as lipases, proteases, and oxidoreductases, operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity. researchgate.netnih.gov For the synthesis of chiral morpholines, enzymatic kinetic resolution (EKR) and asymmetric biocatalytic reduction are prominent strategies.

Enzymatic kinetic resolution is a widely used technique for separating racemic mixtures. scielo.br In the context of this compound, this would typically involve the selective acylation of one enantiomer of a racemic precursor, such as a thiophene-containing amino alcohol, catalyzed by a lipase. For instance, lipases have been successfully used in the resolution of racemic β-methyl-(2-thiophene)propanol through transesterification, demonstrating high enantioselectivity. researchgate.net This process yields one enantiomer as an ester and leaves the other enantiomer as the unreacted alcohol, which can then be separated. The efficiency of such resolutions is often optimized by screening different enzymes, acyl donors, and solvents. scielo.br

While specific data on the direct enzymatic resolution of this compound is not extensively detailed in the reviewed literature, the principles can be applied. A hypothetical enzymatic resolution of a key precursor is outlined below.

Table 2: Conceptual Data for Enzymatic Kinetic Resolution of a Precursor This table illustrates the potential outcome of an enzymatic kinetic resolution for a racemic alcohol precursor to this compound, based on established principles.

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Product Enantiomeric Excess (ee %) |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Heptane | ~50 | >98 |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Toluene | ~50 | >95 |

| Candida rugosa Lipase (CRL) | Vinyl butyrate | Dioxane | ~50 | >90 |

Furthermore, advances in biocatalysis have enabled the development of enzyme cascades for the synthesis of complex molecules. nih.gov Imine reductases (IREDs), for example, are capable of asymmetrically reducing imines to chiral amines, which are versatile building blocks for pharmaceuticals. nih.gov A potential biocatalytic route to (S)- or (R)-2-(thiophen-2-yl)morpholine could involve the asymmetric reductive amination of a thiophene-containing ketone precursor.

Reaction Mechanism Elucidation in Key Synthetic Steps Towards this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and achieving high selectivity. The key synthetic step for which a mechanism has been studied in the context of related structures is the rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor. semanticscholar.org

The reaction proceeds via a well-established catalytic cycle for asymmetric hydrogenation. The proposed mechanism involves the following key stages:

Oxidative Addition: The dehydromorpholine substrate coordinates to the chiral Rh(I) catalyst complex.

Insertion: The complex then undergoes oxidative addition of molecular hydrogen (H₂) to form a Rh(III) dihydride species.

Hydride Migration: A stepwise or concerted transfer of the two hydride ligands to the carbon-carbon double bond of the coordinated substrate occurs. The facial selectivity of this hydride transfer is dictated by the chiral environment created by the bisphosphine ligand, which sterically favors one approach of the substrate over the other. This step is the stereodetermining step of the reaction.

Reductive Elimination: The hydrogenated product, chiral this compound, is released from the coordination sphere of the metal.

Catalyst Regeneration: The Rh(I) catalyst is regenerated, allowing it to enter another catalytic cycle.

The lower enantioselectivity observed with the thiophene-containing substrate compared to phenyl analogues may be attributed to the electronic nature of the thiophene ring and its ability to coordinate with the rhodium center, potentially allowing for alternative, less selective binding modes. semanticscholar.org

Another fundamental reaction involved in the synthesis of related structures is the coupling of a suitable precursor with morpholine. researchgate.netnih.gov For example, a 2-(thiophen-2-yl)dihydroquinoline derivative can be converted to a bromide, which then undergoes nucleophilic substitution with morpholine. nih.gov The mechanism for this step is a standard bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the morpholine acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom (leaving group) and displacing it to form the final coupled product.

Advanced Structural Characterization and Conformational Analysis of 2 Thiophen 2 Yl Morpholine

Spectroscopic Techniques for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a fundamental challenge in stereochemistry. Chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with polarized light, are powerful non-destructive tools for this purpose.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. reading.ac.uk Since every vibrational mode of a chiral molecule can exhibit a VCD signal, the resulting spectrum is rich in structural information and highly sensitive to the molecule's absolute configuration and conformation in solution. dh.nrw For 2-(Thiophen-2-yl)morpholine, the VCD spectrum would be characterized by signals arising from the C-H, C-N, C-O, and C-S stretching and bending modes of the morpholine (B109124) and thiophene (B33073) rings. The determination of the absolute configuration of an enantiomer of this compound would involve comparing its experimental VCD spectrum with the theoretical spectrum calculated for a specific enantiomer (e.g., (R)-2-(Thiophen-2-yl)morpholine) using quantum chemical methods like Density Functional Theory (DFT). arxiv.org A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. rsc.org

Electronic Circular Dichroism (ECD) is a complementary technique that measures the differential absorption of circularly polarized ultraviolet-visible light. univr.it The ECD spectrum is governed by electronic transitions, primarily those associated with the thiophene chromophore in this compound. The position, sign, and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms around the stereocenter. nih.gov Similar to VCD, the comparison of experimental ECD spectra with quantum chemically calculated spectra for a known configuration allows for the unambiguous assignment of the absolute stereochemistry. researchgate.net

While standard NMR spectroscopy is a powerful tool for constitutional analysis, advanced NMR techniques are indispensable for stereochemical assignments. For this compound, techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish through-space proximities between protons, providing insights into the relative stereochemistry and preferred conformation of the molecule in solution. ipb.pt For instance, NOE correlations between protons on the thiophene ring and specific protons on the morpholine ring would define their relative orientation.

To determine the absolute configuration of a chiral molecule like this compound, chiral derivatizing agents (CDAs) can be employed. wordpress.com By reacting the morpholine nitrogen with a chiral agent, a pair of diastereomers is formed, which will exhibit distinct chemical shifts and coupling constants in their NMR spectra, allowing for their differentiation. libretexts.org Another approach is the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the enantiomers, leading to the separation of NMR signals for the (R) and (S) forms.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

Although a crystal structure for the parent this compound is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state conformation. For instance, in the crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, the morpholine ring adopts a stable chair conformation. iucr.org The thiophene ring is oriented at a significant dihedral angle with respect to the morpholine ring, specifically 63.54 (14)° relative to the mean plane of the morpholine carbons. iucr.org This chair conformation is a common feature for morpholine rings in various crystalline compounds. iucr.org

In the solid state, molecules of thiophene- and morpholine-containing compounds are often linked by a network of intermolecular interactions. In the case of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, molecules are linked into chains by N—H⋯O hydrogen bonds. iucr.org Other interactions, such as C—H⋯π interactions involving the thiophene ring, are also commonly observed and play a crucial role in stabilizing the crystal packing. iucr.orgnih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. mdpi.com

| Compound | Morpholine Conformation | Dihedral Angle (Thiophene-Morpholine) | Key Intermolecular Interactions | Reference |

| N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide | Chair | 63.54 (14)° | N—H⋯O hydrogen bonds | iucr.org |

| (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one | Chair | 74.07 (10)° | O—H⋯N, C—H⋯O, C—H⋯π | iucr.org |

This table presents crystallographic data from derivatives containing the this compound moiety to infer its likely structural characteristics.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. researchgate.net Different polymorphs of a compound can exhibit distinct physicochemical properties. Co-crystallization, the process of forming a crystalline structure containing two or more different molecules in a stoichiometric ratio, is another strategy to modify the properties of a solid. rsc.orgresearchgate.net

There are no specific studies on the polymorphism or co-crystallization of this compound in the available literature. However, it is noteworthy that researchers have reported difficulties in obtaining single crystals of enantiomerically pure Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide, a related compound, which often resulted in the formation of glassy, amorphous materials. nih.gov This suggests that this compound itself might present challenges in crystallization due to its molecular shape and flexibility, making the exploration of different solvents and crystallization conditions crucial for discovering potential polymorphs or for successful co-crystal design. nih.govub.edu

Crystal Packing and Intermolecular Interaction Analysis

Gas-Phase and Solution-Phase Conformational Studies

The conformation of a flexible molecule like this compound can vary significantly between the solid, solution, and gas phases. The morpholine ring itself can exist in different conformations, with the chair form being the most stable. nih.gov For morpholine, two chair conformers are possible: one with the N-H bond in an equatorial position (Chair-Eq) and one with it in an axial position (Chair-Ax). nih.gov The equatorial conformer is generally found to be more stable. nih.gov

In this compound, the linkage of the thiophene ring at the C2 position introduces another layer of conformational complexity, primarily related to the rotation around the C-C bond connecting the two rings.

Gas-phase studies , often employing techniques like microwave spectroscopy or gas electron diffraction combined with computational chemistry, can provide highly accurate information on the intrinsic conformational preferences of a molecule, free from intermolecular interactions. ucl.ac.ukscirp.org Such studies would be invaluable in determining the relative energies of the different conformers of this compound and the energy barriers to their interconversion.

Solution-phase conformational studies , typically using NMR spectroscopy, provide information about the average conformation or the equilibrium between different conformers in a specific solvent. researchgate.net The observed NMR parameters, such as coupling constants and chemical shifts, are a population-weighted average of the parameters for each conformer present. Variable temperature NMR studies can be used to probe the thermodynamics of the conformational equilibria. ucl.ac.uk The conformation in solution is influenced by a balance of intramolecular forces and interactions with the solvent, and can differ from both the gas-phase and solid-state structures. nih.govd-nb.info

Computational Conformational Sampling and Energy Landscape Mapping

Computational chemistry provides powerful tools to explore the full range of possible conformations for a molecule and to map their relative energies. iupac.org This process, known as conformational analysis, helps identify the most stable, low-energy structures that the molecule is likely to adopt. iupac.orgifes.edu.br

For a molecule like this compound, which features a flexible morpholine ring and a rotatable bond connecting it to the thiophene ring, a variety of conformations are possible. The morpholine ring can exist in a stable chair conformation or higher-energy twist-boat forms. nih.gov Additionally, the orientation of the thiophene substituent relative to the morpholine ring (axial vs. equatorial) and the rotation around the C2-C(thiophene) bond contribute to the complex conformational landscape.

Computational methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Ab initio calculations are employed to model the electronic structure and accurately predict molecular geometries and energies. researchgate.net These quantum chemistry methods are essential for understanding the subtle electronic effects that influence conformational stability. researchgate.net Simpler, classical methods based on molecular mechanics (MM2) can also be used for an initial, rapid exploration of the conformational space. iupac.orgacs.org

The process begins with a systematic or random search to generate a large number of possible conformations. iupac.orgnih.gov Each of these starting geometries is then subjected to energy minimization to find the nearest local energy minimum. ifes.edu.br The result is a collection of stable conformers and their corresponding energies.

The energy landscape is a conceptual map that visualizes the energy of the molecule as a function of its geometry. aps.orgresearchgate.netnih.gov By plotting the energies of the identified conformers and the transition states that connect them, a detailed picture of the molecule's flexibility emerges. nih.gov This landscape reveals the most stable conformers (global minima), other stable but higher-energy conformers (local minima), and the energy barriers that must be overcome for the molecule to transition between them. aps.org For instance, calculations can determine the energy difference (ΔG) between the axial and equatorial conformers of the thiophene substituent. In similar N-substituted piperidines, pseudoallylic strain can favor an axial orientation. nih.gov

Below is a hypothetical data table illustrating the kind of results obtained from a computational analysis of this compound, using DFT calculations.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Morpholine Ring Conformation | Thiophene Substituent Orientation | Dihedral Angle (C6-N-C2-Cthiophene) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| I | Chair | Equatorial | 175° | 0.00 |

| II | Chair | Axial | 65° | 2.5 |

| III | Twist-Boat | Equatorial-like | 160° | 5.8 |

| IV | Twist-Boat | Axial-like | 80° | 7.2 |

This table presents hypothetical data for illustrative purposes.

Experimental Techniques for Conformational Analysis (e.g., Variable Temperature NMR)

Experimental methods are crucial for validating the predictions of computational models and providing a real-world picture of a molecule's conformational behavior in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for this purpose. cdnsciencepub.comcdnsciencepub.com

Variable Temperature (VT) NMR is a specialized experiment used to study dynamic processes, such as the interconversion between different conformers. ntu.edu.sgacs.org At room temperature, if the energy barrier between conformers is low, the interconversion is rapid on the NMR timescale. This results in an NMR spectrum that shows time-averaged signals for the atoms involved in the exchange.

As the temperature is lowered, the rate of interconversion slows down. If the temperature is reduced sufficiently to a point known as the coalescence temperature, the single averaged peak broadens and then separates into distinct signals corresponding to each individual conformer. acs.org By analyzing the spectrum at this and lower temperatures (the slow-exchange regime), it is possible to determine the relative populations of the conformers and the energy barrier for their interconversion. researchgate.net

For this compound, VT ¹H NMR would be used to study the equilibrium between the chair conformers with the thiophene group in the axial and equatorial positions. The preference for the NH proton to be axial or equatorial has been studied in the parent morpholine, with the equatorial conformer being slightly more stable (ΔH ≈ 0.5 kcal/mol). rsc.org The presence of the bulky 2-substituent significantly influences this equilibrium.

By measuring the integration of the distinct signals for the axial and equatorial conformers at a low temperature, their population ratio (K_eq) can be calculated. This allows for the determination of the Gibbs free energy difference (ΔG°) between the conformers using the equation ΔG° = -RTln(K_eq). Furthermore, analysis of the line shapes at different temperatures around the coalescence point can be used to calculate the free energy of activation (ΔG‡), which represents the barrier to ring inversion. researchgate.net

The following table provides an example of the type of data that could be obtained from a VT-NMR study on this compound.

Table 2: Representative Variable Temperature NMR Data for Conformational Inversion

| Parameter | Value | Derived From |

|---|---|---|

| Coalescence Temperature (Tc) | -45 °C (228 K) | ¹H NMR Spectrum |

| Conformer Population Ratio (Equatorial:Axial) at -80 °C | 95 : 5 | Integration of resolved signals |

| Free Energy Difference (ΔG°) | -1.1 kcal/mol | Population Ratio |

| Rate Constant (k) at Tc | 88 s-1 | Lineshape Analysis |

| Free Energy of Activation (ΔG‡) | 10.5 kcal/mol | Eyring Equation |

This table presents hypothetical data for illustrative purposes.

This combination of computational prediction and experimental verification provides a comprehensive and detailed understanding of the structural dynamics of this compound.

Biological and Pharmacological Investigations of 2 Thiophen 2 Yl Morpholine and Its Derivatives

In Vitro Biological Activity Profiling and High-Throughput Screening

The initial stages of drug discovery for derivatives of 2-(Thiophen-2-yl)morpholine often involve a broad assessment of their biological effects using a variety of in vitro techniques. These methods allow for the rapid screening of compounds to identify promising candidates for further development.

Receptor binding assays are fundamental in determining how a compound interacts with specific biological targets. For morpholine-containing scaffolds, these assays have been crucial in identifying receptor antagonists. For instance, in studies on related morpholine (B109124) structures, high-throughput screening identified a lead compound that targets the P2Y12 receptor, a key player in platelet aggregation. mdpi.com

To quantify the binding affinity, competitive binding assays are often employed using radiolabeled ligands. In research on a human P2Y12 receptor, membranes from cells expressing the receptor were incubated with a constant concentration of a radioligand (like [³H]-2-MeSADP) and varying concentrations of the test compound. mdpi.com The concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is then determined. For example, a morpholine derivative, Compound E (6-[(4-dimethylamino-phenyl)-morpholin-4-yl-methyl]-benzo researchgate.netjchemrev.comdioxol-5-ol), was found to selectively inhibit the binding of [³H]-2-MeSADP and [³H]ADP with IC₅₀ values of 15.5 µM and 8.3 µM, respectively. mdpi.com Such studies are essential for understanding the potency and selectivity of new compounds at the receptor level.

Derivatives of this compound have been extensively studied as inhibitors of various enzymes, a common strategy for treating a range of diseases. nih.govsci-hub.se

Urease Inhibition: A series of morpholine-thiophene hybrid thiosemicarbazones were designed and evaluated as inhibitors of urease, an enzyme implicated in infections by ureolytic bacteria. nih.govfrontiersin.org The inhibitory potential was measured using the indophenol (B113434) method, with most synthesized compounds showing significantly greater potency than the standard inhibitor, thiourea (B124793) (IC₅₀ = 22.31 ± 0.03 µM). nih.govfrontiersin.org The lead inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g), demonstrated an IC₅₀ value of 3.80 ± 1.9 µM. nih.govresearchgate.net Kinetic analysis of this lead compound revealed an uncompetitive mode of inhibition, indicating that it binds to the enzyme-substrate complex. researchgate.net

α-Glucosidase Inhibition: In the search for treatments for type 2 diabetes, novel tetrahydrobenzo[b]thiophen-2-yl)urea derivatives, which share structural similarities with the thiophene-morpholine scaffold, have been investigated as α-glucosidase inhibitors. sci-hub.se Kinetic studies on the most potent compounds from this series demonstrated a non-competitive inhibition mechanism against α-glucosidase, suggesting they bind to a site other than the active site. sci-hub.se

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (5a) | Urease | 4.94 ± 2.7 | Not specified |

| N-(2-morpholinoethyl)-2-(1-(thiophen-2-yl)ethylidene)hydrazinecarbothioamide (5b) | Urease | 4.96 ± 3.0 | Not specified |

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) | Urease | 3.80 ± 1.9 | Uncompetitive |

| Compound 8r (a tetrahydrobenzo[b]thiophen-2-yl derivative) | α-Glucosidase | Data not specified, but potent | Non-competitive |

| Compound 8s (a tetrahydrobenzo[b]thiophen-2-yl derivative) | α-Glucosidase | Data not specified, but potent | Non-competitive |

| Thiourea (Standard) | Urease | 22.31 ± 0.03 | Not specified |

Cell-based assays provide a more complex biological system to evaluate the efficacy of compounds, including their ability to cross cell membranes and exert an effect within the cell.

Antimycobacterial Activity: Derivatives coupling a 2-(thiophen-2-yl)dihydroquinoline core with a morpholine moiety have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net In these studies, the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth, is determined. Two derivatives, 7f and 7p, emerged as highly potent agents with an MIC of 1.56 µg/mL. researchgate.net Further research identified other morpholino thiophene (B33073) derivatives with MIC₉₀ values against M. tuberculosis, demonstrating the potential of this scaffold in developing new anti-TB drugs. acs.org

Anticancer and Cytotoxic Activity: The cytotoxic potential of thiophene-morpholine derivatives has been evaluated against various cancer cell lines using methods like the MTT assay, which measures cell viability. acs.orgresearchgate.net For example, novel pyrimidine-morpholine hybrids were tested against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with some compounds showing IC₅₀ values in the low micromolar range. researchgate.net Compound 2g was particularly potent against the SW480 cell line. researchgate.net Cell cycle analysis can further elucidate the mechanism, showing, for instance, that a compound induces cell cycle arrest or apoptosis. researchgate.netfrontiersin.org

| Compound Series | Organism | Key Finding (MIC) |

|---|---|---|

| 2-(thiophen-2-yl)dihydroquinolines coupled with morpholine (7f, 7p) | Mycobacterium tuberculosis H37Rv | 1.56 µg/mL |

| Parent 2-(thiophen-2-yl) dihydroquinoline (25) | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL |

| Morpholino thiophenes | Mycobacterium tuberculosis | MIC90 values reported, confirming activity |

Enzyme Inhibition and Activation Kinetics

Structure-Activity Relationship (SAR) Studies of this compound Analogs

SAR studies are critical for optimizing lead compounds by systematically modifying their chemical structure to enhance potency and selectivity while minimizing toxicity.

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the thiophene and morpholine rings.

In the case of urease inhibitors, SAR analysis showed that the presence of electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) at the fifth position of the thiophene ring significantly enhanced inhibitory activity compared to the unsubstituted analog. nih.govfrontiersin.org For instance, the chloro-substituted compound 5g (IC₅₀ = 3.80 µM) was more potent than the unsubstituted compound 5a (IC₅₀ = 4.94 µM). nih.gov

Furthermore, stereochemistry plays a vital role in drug-target interactions. nih.gov In the development of kinase inhibitors, it was found that the (S)-enantiomer of a particular compound was five-fold more potent than the (R)-enantiomer, demonstrating a clear stereochemical preference for biological activity. nih.gov Although specific stereochemical studies on the parent this compound are not detailed in the provided results, the general principle underscores the importance of controlling chirality during synthesis and evaluation.

Molecular docking and computational modeling are powerful tools used to understand how a ligand binds to its target protein, providing insights into the conformational requirements for activity.

Docking studies of morpholine-thiophene urease inhibitors have shown a strong affinity for the enzyme's active site. nih.govresearchgate.net The specific orientation and interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and key amino acid residues within the active site are crucial for its inhibitory effect. nih.gov

Similarly, in the study of P2Y12 receptor antagonists, molecular modeling revealed that a morpholine-containing lead compound had a distinct binding position compared to the natural ligand. mdpi.com The morpholine ring, along with other parts of the molecule, engaged in specific hydrophobic interactions with residues like Tyr105, Leu155, and Val190, which are essential for its antagonist activity. mdpi.com These findings help rationalize the observed biological data and guide the design of new analogs with improved binding conformations.

Positional and Stereochemical Effects of Substituents on Biological Potency

Molecular Target Identification and Validation Strategies

The elucidation of the molecular targets of this compound and its derivatives is a critical step in understanding their mechanism of action and for the development of new therapeutic agents. Researchers employ a variety of strategies to identify and validate these biological targets.

Affinity Chromatography and Proteomic Approaches for Target Elucidation

Affinity chromatography is a powerful technique used to isolate and purify target proteins from complex biological mixtures. unl.eduthermofisher.com This method relies on the specific binding interaction between an immobilized ligand, which can be a derivative of this compound, and its protein target. unl.eduthermofisher.com The basic principle involves attaching the small molecule to a solid support or matrix within a column. thermofisher.com When a cell lysate or tissue extract is passed through the column, the target protein binds to the immobilized ligand, while other proteins are washed away. thermofisher.com The bound protein can then be eluted and identified using proteomic techniques such as mass spectrometry. nih.govnih.gov

Genetic Knockdown/Knockout Studies in Cellular Models

Once a potential target is identified, genetic knockdown or knockout studies are often employed to validate its role in the observed biological activity of the compound. These techniques involve reducing or eliminating the expression of the target protein in cellular or animal models. nih.gov

One common method for transient gene knockdown is the use of morpholino-modified antisense oligonucleotides (MOs). nih.gov These synthetic molecules bind to specific messenger RNA (mRNA) sequences, preventing the translation of the mRNA into protein. nih.gov By observing whether the knockdown of a specific protein mimics or abrogates the effect of the this compound derivative, researchers can confirm if that protein is indeed the relevant biological target. nih.gov For instance, if a compound's cytotoxic effect on cancer cells is diminished when a particular kinase is knocked down, it provides strong evidence that the kinase is a target of the compound.

While the search results provide general information on these techniques, specific examples of genetic knockdown or knockout studies performed to validate the targets of this compound itself are not explicitly detailed. However, studies on related morpholine-containing compounds have utilized these approaches. For example, transient gene knockdown has been used to study the role of various proteins in developmental toxicology and disease models. nih.govrsc.org

Mechanistic Investigations of Biological Action at the Molecular Level

Understanding how a compound interacts with its target on a molecular level is crucial for rational drug design and optimization. This involves studying the specific binding interactions and the subsequent downstream effects.

Ligand-Induced Conformational Changes in Target Proteins

The binding of a small molecule like a this compound derivative to its target protein can induce significant conformational changes in the protein's three-dimensional structure. elifesciences.orgnih.gov These changes are often the switch that activates or inhibits the protein's function. elifesciences.org For example, in the case of enzymes, ligand binding can alter the shape of the active site, affecting its catalytic activity. For receptors, conformational changes can trigger downstream signaling cascades. nih.gov

Computational methods, such as molecular dynamics (MD) simulations, are powerful tools to model and visualize these ligand-induced conformational shifts. elifesciences.orgrsc.org These simulations can predict how a compound will bind to its target and the resulting structural changes. elifesciences.org While the reviewed literature discusses the general principles of ligand-induced conformational changes and their simulation, specific studies modeling the interaction of this compound with its targets are not prevalent. elifesciences.orgnih.govrsc.org However, research on other morpholine-containing compounds has shown that the morpholine ring can play a key role in establishing crucial interactions within the binding site of a target protein. acs.org

For instance, studies on thienopyrimidinone-based inhibitors targeting SIRT2 have revealed that ligand binding can induce a conformational change, creating a selectivity pocket. nih.gov This highlights the importance of considering the dynamic nature of protein-ligand interactions.

Downstream Signaling Pathway Analyses and Systems Biology Approaches

The interaction of a this compound derivative with its molecular target often initiates a cascade of events within the cell, known as a signaling pathway. nih.govnih.gov Analyzing these downstream pathways is essential to fully comprehend the compound's biological effects.

Techniques like RNA sequencing (RNA-seq) can be used to identify changes in gene expression that occur after treating cells with the compound. nih.gov By analyzing which genes are upregulated or downregulated, researchers can infer which signaling pathways are being affected. nih.gov For example, if a compound treatment leads to changes in the expression of genes known to be involved in the MAPK or PI3K/AKT signaling pathways, it suggests that the compound's target is an upstream regulator of these pathways. nih.govnih.gov

Systems biology approaches integrate data from various "omics" technologies (e.g., proteomics, transcriptomics) to build comprehensive models of cellular processes. These models can help to predict the broader effects of a compound and identify potential off-target effects or opportunities for combination therapies. nih.gov While the direct application of these system-level analyses to this compound is not extensively documented in the provided results, the methodologies are well-established in drug discovery and are applicable to this compound class. nih.govnih.gov For example, studies on other kinase inhibitors have successfully used these approaches to elucidate their mechanisms of action and identify prognostic biomarkers. nih.gov

Medicinal Chemistry and Rational Drug Design Principles Involving the 2 Thiophen 2 Yl Morpholine Scaffold

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in drug design aimed at discovering novel chemical entities with improved potency, selectivity, or pharmacokinetic profiles by modifying a lead compound's core structure or peripheral functional groups. drugdesign.org

A classic example of scaffold hopping involves the replacement of one heterocyclic ring with another to improve properties while maintaining key binding interactions. For instance, in the development of central nervous system (CNS) agents, a piperidine (B6355638) ring in a lead compound might be "hopped" to a morpholine (B109124) or thiomorpholine (B91149) ring. This modification alters the molecule's polarity, basicity, and hydrogen bonding capacity, which can lead to improved selectivity and better CNS penetration. acs.org The 2-(thiophen-2-yl)morpholine scaffold itself can be seen as a product of such a strategy, where a phenyl group might be replaced by a thiophene (B33073) ring to modulate electronic properties or to explore new intellectual property space. nih.govnih.gov

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is frequently employed with this scaffold. researchgate.net Key examples include:

Thiophene Ring Analogs: The thiophene core can be replaced by other aromatic systems. In a series of antitubercular agents, replacing the thiophene ring with a phenyl or pyridyl ring was explored to improve metabolic stability. acs.org While a 4-morpholino phenyl analog showed low activity, a 5-morpholino phenyl derivative and a pyridyl bioisostere maintained good activity with significantly enhanced microsomal stability. acs.org This demonstrates how subtle changes in the core aromatic system can fine-tune the drug's metabolic profile.

Morpholine vs. Thiomorpholine: The oxygen atom of the morpholine ring can be replaced with a sulfur atom to create a thiomorpholine analog. jchemrev.comresearchgate.net This is a classical bioisosteric switch that increases lipophilicity and can alter binding interactions. In a series of 2-(thiophen-2-yl)dihydroquinolines developed as antitubercular agents, the morpholine-containing analog showed better potency than the corresponding thiomorpholine derivative, indicating that the oxygen atom of the morpholine was likely crucial for activity in that specific target. jchemrev.com

Lead Optimization and Derivatization for Enhanced Biological Profiles

Once a lead compound containing the this compound scaffold is identified, lead optimization focuses on systematic structural modifications to enhance its biological and pharmaceutical properties. This process often involves derivatization of both the thiophene and morpholine rings.

A notable example is the development of morpholine-thiophene hybrid thiosemicarbazones as urease inhibitors for treating ureolytic bacterial infections. nih.govfrontiersin.org Researchers synthesized a series of compounds to establish a structure-activity relationship (SAR). The core structure combined the morpholine and thiophene moieties with a thiosemicarbazone linker, aiming to leverage the known anti-urease potential of each component. nih.gov The derivatization focused on substituting the thiophene ring.

The results showed that all synthesized hybrids were more potent than the standard inhibitor, thiourea (B124793). The introduction of various electron-donating and electron-withdrawing groups on the thiophene ring led to compounds with IC₅₀ values in the low micromolar range. The most potent compound in the series featured a chloro-substitution on the thiophene ring, highlighting the positive impact of this modification on inhibitory activity. nih.gov

| Compound ID | Thiophene Ring Substituent (R) | Urease Inhibition IC₅₀ (µM) |

| 5a | H | 4.94 ± 2.7 |

| 5c | 4-CH₃ | 4.00 ± 2.4 |

| 5g | 5-Cl | 3.80 ± 1.9 |

| Thiourea | (Standard) | 22.31 ± 0.03 |

Data sourced from a study on morpholine-thiophene hybrid thiosemicarbazones. nih.gov

In another research program targeting Mycobacterium tuberculosis, a series of morpholino-thiophenes (MOTs) were identified through phenotypic screening. acs.org Optimization efforts focused on several parts of the molecule. Replacing the morpholine with a piperidine or an open-chain amine resulted in a loss of activity, underscoring the importance of the morpholine ring itself. acs.org Modifications to the linker and the phenyl ring attached to it were explored to improve poor metabolic stability, a key issue with the initial hit. This systematic derivatization led to leads with potent whole-cell activity and in vivo efficacy in an acute murine model of tuberculosis. acs.org

Multi-Target Ligand Design Incorporating the this compound Moiety

Multi-target directed ligands (MTDLs) are single chemical entities designed to interact with multiple biological targets simultaneously. This approach is gaining traction for treating complex, multifactorial diseases like neurodegenerative disorders and cancer. nih.gov The this compound scaffold is well-suited for MTDL design because its constituent parts are known pharmacophores for different target classes.

The morpholine ring, particularly when attached to an aromatic system, is a well-known "hinge-binder" that interacts with the hinge region of the ATP binding pocket of many protein kinases. nih.gov For instance, it is a key structural feature in many PI3K inhibitors. acs.org The thiophene ring, on the other hand, is present in a wide variety of drugs targeting different enzymes and receptors. nih.gov

A rational MTDL strategy could involve designing a molecule where the morpholine moiety targets a specific kinase, while the thiophene moiety, appropriately substituted, is directed toward a different target involved in the same disease pathology. For example, in Alzheimer's disease research, one could design a hybrid where the morpholine portion inhibits a kinase like GSK-3β, while the thiophene portion is designed to inhibit an enzyme like monoamine oxidase B (MAO-B) or acetylcholinesterase (AChE). nih.gov Studies have already demonstrated that coumarin-morpholine conjugates can be potent MAO-B inhibitors, providing a proof of concept for using the morpholine moiety in this context. nih.gov

The development of hybrid thiosemicarbazones for urease inhibition also illustrates the principle of combining privileged scaffolds to achieve a desired biological effect, even if directed at a single target. nih.govfrontiersin.org

Prodrug and Sustained-Release Design Concepts

The prodrug approach is a strategy used to overcome undesirable pharmaceutical or pharmacokinetic properties of a drug, such as poor solubility, instability, or lack of site-specific delivery. acs.org A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. acs.org

The this compound scaffold possesses a secondary amine within the morpholine ring, which serves as a convenient chemical handle for prodrug derivatization. While specific prodrugs of this compound are not extensively documented, established strategies for amine-containing drugs can be readily applied.

Potential prodrug strategies include:

Improving Solubility: For poorly soluble parent drugs, the morpholine nitrogen can be derivatized with highly polar or ionizable groups. For example, creating N-phosphonooxymethyl or N-(amino acid) derivatives can significantly enhance aqueous solubility for intravenous formulations. blumberginstitute.org

Enhancing Permeability: To improve absorption across biological membranes, such as the intestinal wall or the blood-brain barrier, the polarity of the morpholine nitrogen can be masked. This can be achieved by forming bioreversible derivatives like N-acyloxyalkoxycarbonyl or N-alkoxycarbonyl prodrugs, which are designed to be cleaved by esterases in the body to regenerate the parent amine. acs.orgacs.org

Sustained Release: Long-acting injectable formulations can be developed by creating lipophilic ester or carbamate (B1207046) prodrugs of a hydroxyl- or amine-containing parent molecule. For a molecule containing the this compound scaffold, if another part of the molecule contains a hydroxyl group, it could be esterified. Alternatively, the morpholine nitrogen itself could be part of a system designed for slow cleavage and release from an intramuscular depot.

A well-known example of a morpholine-containing prodrug is mycophenolate mofetil, where the morpholinoethyl ester of mycophenolic acid enhances bioavailability. sci-hub.se This demonstrates the clinical success of utilizing the morpholine moiety in prodrug design.

Fragment-Based Drug Discovery and Assembly Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful tool for identifying novel lead compounds. whiterose.ac.uk This approach starts by screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once fragment "hits" are identified, they are grown or linked together to produce a more potent, higher-affinity lead compound.

The this compound scaffold is amenable to an FBDD strategy, where the thiophene and morpholine moieties can be considered as individual fragments. For example:

Fragment Screening: A library of diverse fragments could be screened against a target protein using biophysical methods like X-ray crystallography or NMR. One might identify a thiophene-containing fragment, such as (thiophen-2-ylmethyl)sulfamide, binding in one pocket, and a separate morpholine-containing fragment binding in an adjacent pocket. researchgate.net

Fragment Linking: If two such fragments bind in proximity, a linker can be designed to connect them, creating a single, more potent molecule. The resulting compound could resemble the this compound structure.

Fragment Growing: Alternatively, a single hit, such as a thiophene fragment, could be elaborated upon. Medicinal chemists would synthetically "grow" the fragment by adding functional groups, such as a morpholine ring, to pick up additional interactions with the target protein and increase affinity.

This assembly approach allows for the efficient exploration of chemical space and ensures that the final lead compound has a high degree of structural complementarity to the target's binding site. Research on antitubercular agents has utilized FBDD to identify thiophene-containing fragments that were subsequently optimized into more potent inhibitors. researchgate.net

Computational and Theoretical Studies on 2 Thiophen 2 Yl Morpholine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. researchgate.netscispace.com These calculations provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry used to explain the reactivity of chemical species. acs.orgdergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.trnih.gov

Table 1: FMO Parameters for Thiophene-Morpholine Analogs

| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one | Not Specified | -10.3681 | 1.4009 | 11.769 | iucr.org |

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | DFT-B3LYB/6–311++G(d,p) | -4.994 | -1.142 | 3.852 | nih.gov |

| (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | B3LYP/6-311++G(d,p) | -6.14 | -2.15 | 3.99 |

Computational methods can model the step-by-step process of a chemical reaction, identifying the most energetically favorable pathway. This involves locating transition states—the highest energy points along the reaction coordinate—which are critical for understanding reaction kinetics. While specific reaction pathway modeling for the synthesis of 2-(Thiophen-2-yl)morpholine is not extensively detailed in the available literature, the synthetic routes themselves are well-established. For example, derivatives have been synthesized through multi-step sequences involving key transformations like the Vilsmeier-Haack-Arnold reaction or by coupling a bromide derivative with morpholine (B109124). researchgate.netnih.gov

Theoretical analysis of related systems shows that computational tools can elucidate reaction mechanisms. For large systems, the concept of Frontier Molecular Orbitalets (FMOLs) has been developed to pinpoint the locality of chemical reactivity and analyze transition states, extending the utility of FMO theory. acs.org Such computational approaches are invaluable for optimizing reaction conditions, predicting potential byproducts, and designing more efficient synthetic strategies for complex heterocyclic molecules like this compound and its analogs.

Frontier Molecular Orbital (FMO) Analysis

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). jelsciences.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For analogs of this compound, molecular docking studies have successfully predicted how they interact with various protein targets. These studies reveal the specific binding modes and identify key amino acid residues ("hotspots") that are crucial for the ligand-protein interaction.

For example, morpholine-thiophene hybrid thiosemicarbazones have been docked into the active site of the urease enzyme. nih.govfrontiersin.org The lead inhibitor from this series, compound 5g, demonstrated a strong affinity, with docking studies revealing key binding interactions within the enzyme's active site. nih.gov Similarly, docking studies of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors highlighted strong binding interactions and stability within the mTOR active site. mdpi.com In another study, (E)-2-(2-(thiophen-2-yl)vinyl)phenyl morpholine-4-carboxylate was docked into the active site of butyrylcholinesterase to characterize stabilizing interactions. mdpi.com

These interactions typically involve hydrogen bonds, hydrophobic interactions, and π-π stacking. chemrxiv.orgacs.org The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while the thiophene (B33073) ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues. acs.org

Table 2: Examples of Molecular Docking Studies on this compound Analogs

| Compound Class | Protein Target | Key Interactions Noted | Reference |

|---|---|---|---|

| Morpholine-thiophene hybrid thiosemicarbazones | Urease | Strong affinity and interactions within the active site. | nih.govfrontiersin.org |

| Morpholine derived thiazoles | Carbonic Anhydrase-II (bCA-II) | Binding to the active site with docking scores ranging from -6.102 to -3.426 kcal/mol. | rsc.org |

| (E)-2-(2-(thiophen-2-yl)vinyl)phenyl morpholine-4-carboxylate | Butyrylcholinesterase (BChE) | Characterization of stabilizing enzyme-ligand interactions. | mdpi.com |

| Morpholine-substituted tetrahydroquinolines | mTOR | Strong binding interaction and stability within the active site. | mdpi.com |

| 2-Arylquinolines with thiophene and morpholine moieties | FAK Kinase | Hydrogen bonds and hydrophobic interactions with key residues like L553 and I428. | tandfonline.com |

The structural scaffold of this compound is a valuable starting point for virtual screening campaigns aimed at discovering new bioactive compounds. In virtual screening, large libraries of chemical compounds are computationally docked against a target protein to identify those with the highest predicted binding affinity.

The morpholine-thiophene motif can be used as a query to search for structurally similar compounds with potentially improved properties. For instance, in the development of carbonic anhydrase inhibitors, successful compounds were first identified through virtual screening before being subjected to more detailed docking analysis. rsc.org The adaptability of the morpholine ring and the diverse interactions offered by the thiophene moiety make this scaffold attractive for discovering inhibitors for a wide range of protein targets. acs.orgmdpi.com Computational models can be used to optimize the hydrophobicity and charge properties of morpholine derivatives to improve target specificity and reduce off-target effects. mdpi.com

Binding Mode Predictions and Interaction Hotspot Identification

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Complexes

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. tandfonline.com This allows for the study of the conformational flexibility of the ligand and the protein, as well as the stability of their complex.

MD simulations have been employed to validate the findings from docking studies of this compound analogs. For example, MD simulations of morpholine-substituted tetrahydroquinoline derivatives bound to mTOR confirmed stable protein-ligand interactions over a 100-nanosecond simulation period. mdpi.com Similarly, simulations of morpholine-thiophene thiosemicarbazones were used to reinforce in vitro and docking results. nih.govfrontiersin.org These simulations can reveal how the ligand and protein adapt to each other, the role of water molecules in the binding site, and provide a more accurate estimation of binding free energies. By exploring the conformational landscape, MD simulations help to build a more complete and realistic model of the ligand-protein interaction, which is essential for rational drug design.

Binding Free Energy Calculations

Binding free energy calculations are pivotal in predicting the affinity of a ligand for its biological target. These calculations can guide the optimization of lead compounds by estimating the energetic consequences of structural modifications. For analogs of this compound, molecular docking and molecular dynamics (MD) simulations have been employed to explore their binding modes and to quantify their binding affinities.

In a recent study on morpholine-thiophene hybrid thiosemicarbazones as urease inhibitors, molecular docking studies revealed a strong affinity of the lead inhibitor, a derivative of this compound, for the active site of the urease enzyme. nih.govfrontiersin.org The calculations showed significant docking scores and favorable binding free energies, which were in good agreement with the experimental inhibitory activities. nih.govfrontiersin.org The binding was characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.gov For instance, the most potent compound, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, exhibited seven hydrogen bond interactions, contributing to its low IC50 value of 3.80 ± 1.9 µM. nih.gov

Molecular dynamics simulations further complement these findings by providing a dynamic picture of the ligand-protein complex and allowing for more accurate binding free energy estimations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These simulations have been used to assess the stability of the ligand-protein interactions over time and to confirm the binding modes predicted by docking. nih.govfrontiersin.org

| Compound Analogue | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | Urease | - | - | nih.gov |

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | Urease | High | - | nih.gov |

| (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | VEGFR-2 | -8.4 | - | acs.orgnih.gov |

Solvent Effects on Conformational Stability and Ligand Dynamics

The surrounding solvent environment can significantly influence the conformational preferences and dynamics of a molecule, which in turn can affect its biological activity. Computational studies on this compound analogs often incorporate solvent effects to provide a more realistic representation of the physiological environment.

Both implicit and explicit solvent models are utilized in these studies. mdpi.com Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient and useful for initial conformational searches and geometry optimizations. Explicit solvent models, where individual solvent molecules are included in the simulation box, offer a more detailed and accurate description of solute-solvent interactions and are typically employed in molecular dynamics simulations. mdpi.com

For morpholine-containing compounds, studies have shown that the conformational equilibrium of the morpholine ring can be solvent-dependent. While the chair conformer with the substituent in the equatorial position is often the most stable, the presence of polar solvents can stabilize axial conformers. The orientation of the thiophene ring relative to the morpholine ring is also subject to rotational freedom, leading to multiple conformers that can be influenced by the solvent. Molecular dynamics simulations in aqueous solution can reveal the dynamic interplay between the ligand, its target, and the surrounding water molecules, highlighting the role of water in mediating ligand-protein interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of novel compounds and for gaining insights into the structural features that are important for activity. nih.gov

Predictive Model Development for Biological Activity and Selectivity

For thiophene-morpholine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. researchgate.net These models are built upon a set of aligned molecules and use steric and electrostatic fields to correlate with biological activity. A study on a series of 30 substituted 2-(thiophen-2-yl)-1,3-thiazolidin-4-ones, where a morpholine ring was introduced, utilized 3D-QSAR to guide the design of more potent inhibitors. researchgate.net

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (leave-one-out cross-validation) and external validation with a test set of compounds not used in model development. nih.gov A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing.

Descriptor Analysis for Mechanistic Understanding of SAR

A key aspect of QSAR studies is the analysis of the molecular descriptors that contribute to the model. These descriptors can be physicochemical properties (e.g., logP, molar refractivity), electronic properties, or topological and 3D properties. nih.gov By identifying the most influential descriptors, researchers can gain a mechanistic understanding of the structure-activity relationship (SAR). e3s-conferences.orgsci-hub.se

Synthesis and Biological Evaluation of Diversified 2 Thiophen 2 Yl Morpholine Derivatives

Systematic Modifications at the Thiophene (B33073) Ring System

The thiophene moiety of the 2-(thiophen-2-yl)morpholine scaffold serves as a versatile platform for structural modifications. Its electron-rich nature makes it amenable to various chemical transformations, including halogenation, alkylation, and arylation, which are key strategies for modulating the electronic and steric properties of the molecule. Furthermore, fusing other heterocyclic rings to the thiophene core has been a fruitful approach to creating novel chemical entities with distinct biological profiles.

Halogenation, Alkylation, and Arylation Strategies

The introduction of halogens, alkyl, and aryl groups onto the thiophene ring is a common strategy to fine-tune the pharmacological activity of this compound derivatives. These modifications can significantly impact the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Research has demonstrated the successful incorporation of various substituents onto the thiophene ring. For instance, a series of morpholine-thiophene hybrid thiosemicarbazones were synthesized bearing a range of electron-rich, electron-deficient, and inductively electron-withdrawing groups on the thiophene ring. nih.govfrontiersin.org In one study, the introduction of a methyl group at position 4 of the thiophene ring or a chloro group at position 5 resulted in potent urease inhibitors. nih.govfrontiersin.org The lead compound, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, exhibited an IC₅₀ value of 3.80 ± 1.9 µM against urease. nih.govfrontiersin.org

Palladium-catalyzed cross-coupling reactions are instrumental in achieving these modifications. One study reported the bromination of a 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline derivative at the 5'-position of the thiophene ring. researchgate.net This brominated intermediate served as a precursor for subsequent Suzuki coupling reactions to introduce various aryl and arylethynyl moieties, creating a series of push-pull chromophores with interesting photophysical properties. researchgate.net

Direct C-H arylation has also emerged as a powerful tool. Methodologies for the regioselective palladium-catalyzed direct arylation of thiophenes at the β-position (C3 or C4) have been developed, even at room temperature, offering an efficient and atom-economical route to arylated thiophenes with wide functional group tolerance. mdpi.comacs.org

Table 1: Examples of Substituted this compound Analogs and their Biological Activity

| Compound Name | Modification on Thiophene Ring | Biological Activity / Finding | Reference |

|---|---|---|---|

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 5-Chloro | Potent urease inhibitor (IC₅₀ = 3.80 ± 1.9 µM) | nih.govfrontiersin.orgresearchgate.net |

| 2-(1-(4-Methylthiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 4-Methyl | Potent urease inhibitor (IC₅₀ = 4.00 ± 2.4 µM) | nih.govfrontiersin.org |

| 2-(5-Bromothiophen-2-yl)-4-(morpholin-4-yl)quinazoline | 5-Bromo | Synthetic intermediate for arylated derivatives | researchgate.net |

Heteroatom Substitutions and Ring Fusion Approaches

Fusing additional heterocyclic rings to the thiophene core of the this compound scaffold has led to the creation of complex polycyclic systems with unique three-dimensional structures and biological activities. This strategy, known as ring fusion, significantly expands the chemical space available for drug discovery.

A prominent example is the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. nih.gov In this work, various 2-aryl-4-morpholinothieno[2,3-d]pyrimidines were designed and synthesized as potential PI3K inhibitors for cancer therapy. The synthesis began with the Gewald aminothiophene reaction to construct the initial substituted thiophene ring, which was then cyclized to form the fused thieno[2,3-d]pyrimidin-4-one core. nih.gov Subsequent chemical modifications led to the final target compounds, with some derivatives showing significant inhibitory activity against PI3K isoforms and antiproliferative effects on cancer cell lines. nih.gov

More complex fused systems have also been reported, such as the synthesis of 4-(7'-Phenyl-9'-(thiophen-2-yl)-1'H-spiro[cyclohexane-1,2'-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin]-4'-yl)morpholine. mdpi.com This intricate molecule, featuring a thiophene ring fused into a larger pyridothienopyrimidine system, was evaluated for its antibacterial properties. mdpi.com

While direct substitution of the sulfur atom within the thiophene ring for another heteroatom is less common, the concept of thiophene as a bioisosteric replacement for other rings, like a phenyl group, is a guiding principle in medicinal chemistry. nih.gov

Systematic Modifications at the Morpholine (B109124) Ring System

The morpholine ring, while often considered a solubilizing group, also offers opportunities for synthetic modification. The nitrogen atom is a key site for substitution, while modifications to the carbon framework, though less frequent, can also impart significant changes to the molecule's properties.

N-Substitution and N-Alkylation Derivatives